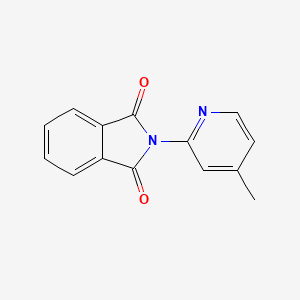
2-(4-methylpyridin-2-yl)isoindoline-1,3-dione
Overview
Description
2-(4-methylpyridin-2-yl)isoindoline-1,3-dione is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 4-position and a phthalimide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione typically involves the reaction of 4-methylpyridine with phthalic anhydride in the presence of a suitable catalyst. One common method includes heating the reactants in a solvent such as toluene or xylene, often under reflux conditions, to facilitate the formation of the phthalimide ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or bases may be employed to improve reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phthalimide group can be reduced to form primary amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under various conditions, including the presence of catalysts like palladium or copper.
Major Products Formed:
Oxidation: 4-Carboxy-2-phthalimidopyridine.
Reduction: 4-Methyl-2-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(4-methylpyridin-2-yl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and dyes, due to its stable heterocyclic structure.
Mechanism of Action
The mechanism of action of 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Methyl-2-aminopyridine: Lacks the phthalimide group, making it less versatile in certain applications.
2-Phthalimidopyridine: Lacks the methyl group, which can affect its reactivity and binding properties.
4-Methylpyridine: Lacks the phthalimide group, limiting its potential biological activities.
Uniqueness: 2-(4-methylpyridin-2-yl)isoindoline-1,3-dione is unique due to the presence of both the methyl and phthalimide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
106204-03-9 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H10N2O2/c1-9-6-7-15-12(8-9)16-13(17)10-4-2-3-5-11(10)14(16)18/h2-8H,1H3 |
InChI Key |
DNJNBNSEZWBVOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=O)C3=CC=CC=C3C2=O |
solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













